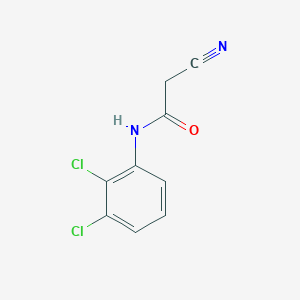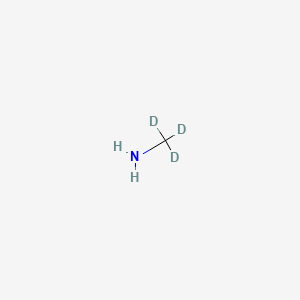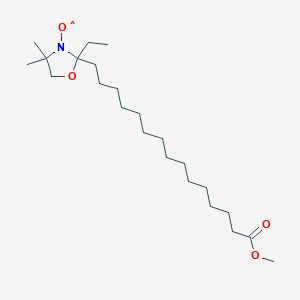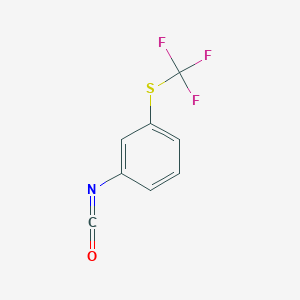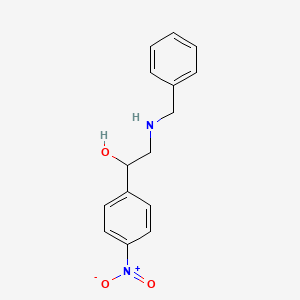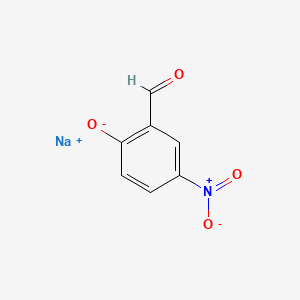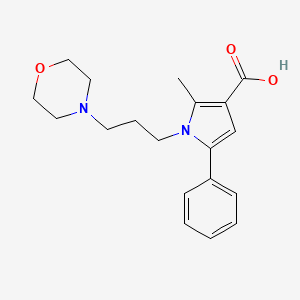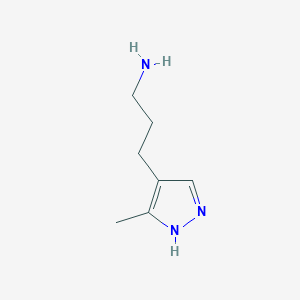
(全氟环己基)甲基甲基丙烯酸酯
描述
(Perfluorocyclohexyl)methyl methacrylate is a specialized monomer known for its unique chemical structure and properties. It is characterized by the presence of a perfluorinated cyclohexyl group attached to a methacrylate moiety. This compound is notable for its high resistance to degradation by ultraviolet light and oxidation, making it an excellent additive for polymers used in various industrial applications .
科学研究应用
(Perfluorocyclohexyl)methyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of specialized polymers with high resistance to chemical and environmental degradation.
Biology: Investigated for its potential use in creating biocompatible materials for medical devices and implants.
Medicine: Explored for its use in drug delivery systems due to its stability and compatibility with various pharmaceutical compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Perfluorocyclohexyl)methyl methacrylate typically involves the reaction of perfluorocyclohexylmethanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The general reaction scheme is as follows: [ \text{Perfluorocyclohexylmethanol} + \text{Methacryloyl chloride} \rightarrow \text{(Perfluorocyclohexyl)methyl methacrylate} + \text{Hydrochloric acid} ]
Industrial Production Methods: In an industrial setting, the production of (Perfluorocyclohexyl)methyl methacrylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity monomer suitable for polymerization processes .
化学反应分析
Types of Reactions: (Perfluorocyclohexyl)methyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized with other monomers to form copolymers with enhanced properties.
Substitution Reactions: The perfluorinated cyclohexyl group can undergo substitution reactions with nucleophiles.
Addition Reactions: The double bond in the methacrylate moiety allows for addition reactions with radicals or electrophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photoinitiation conditions.
Substitution: Nucleophiles like amines or alcohols can react with the perfluorinated cyclohexyl group under basic conditions.
Addition: Radical initiators or electrophiles can add to the double bond in the presence of suitable catalysts.
Major Products:
Polymers and Copolymers: The primary products of polymerization reactions.
Substituted Derivatives: Products of substitution reactions with various nucleophiles.
Addition Products: Compounds formed by the addition of radicals or electrophiles to the methacrylate double bond.
作用机制
The mechanism of action of (Perfluorocyclohexyl)methyl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The perfluorinated cyclohexyl group provides steric hindrance and electronic effects that enhance the stability and performance of the resulting polymers. The methacrylate moiety allows for easy polymerization through radical or ionic mechanisms, making it a versatile monomer for various applications .
相似化合物的比较
- (Perfluorooctyl)methyl methacrylate
- (Perfluorobutyl)methyl methacrylate
- (Perfluorohexyl)methyl methacrylate
Comparison: (Perfluorocyclohexyl)methyl methacrylate is unique due to its cyclic perfluorinated structure, which imparts higher resistance to degradation compared to linear perfluorinated methacrylates. This cyclic structure also provides enhanced mechanical properties and stability in the resulting polymers, making it a preferred choice for applications requiring high performance and durability .
属性
IUPAC Name |
(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F11O2/c1-4(2)5(23)24-3-6(12)7(13,14)9(17,18)11(21,22)10(19,20)8(6,15)16/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZAHYHMWKNGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F11O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379783 | |
| Record name | (Perfluorocyclohexyl)methyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25965-83-7 | |
| Record name | (Perfluorocyclohexyl)methyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25965-83-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


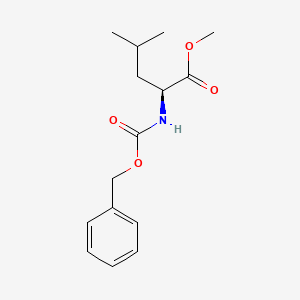
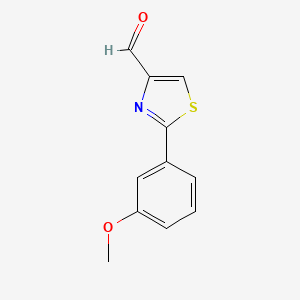
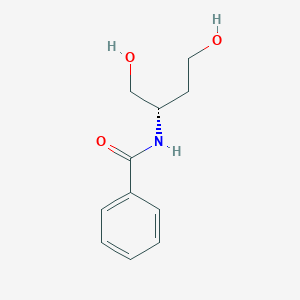
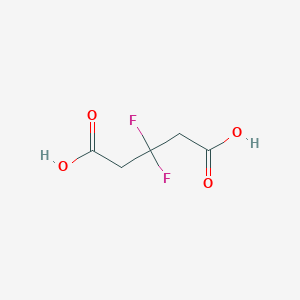

![5-(4-Methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1598085.png)
